molecular formula C16H12Cl2N2O2S B10950924 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B10950924
M. Wt: 367.2 g/mol
InChI Key: MHKBGZWTSFAJSU-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a cyclopenta[b]thiophene ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the dichlorophenoxy group: This step involves the reaction of the intermediate compound with 2,4-dichlorophenol under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetamide
  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H12Cl2N2O2S/c17-9-4-5-13(12(18)6-9)22-8-15(21)20-16-11(7-19)10-2-1-3-14(10)23-16/h4-6H,1-3,8H2,(H,20,21)

InChI Key

MHKBGZWTSFAJSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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